Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
Description
Structure and Key Features: This compound is a boronic ester derivative featuring a tert-butyl acetate group linked via a phenoxy bridge to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds .
Synthesis: A general synthetic route involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with tert-butyl bromoacetate in the presence of cesium carbonate (Cs₂CO₃) in anhydrous THF under reflux conditions . This method parallels the synthesis of ethyl analogs (e.g., ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate), where the ester group is varied .
Properties
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO5/c1-16(2,3)22-15(20)12-21-14-10-8-13(9-11-14)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPZRWCEAZXEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate typically involves the reaction of 4-bromoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The scalability of this process makes it suitable for large-scale production required in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Acids/Bases for Hydrolysis: Hydrochloric acid, sodium hydroxide.
Scientific Research Applications
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group also allows for the formation of stable complexes with biomolecules, making it useful in biological applications.
Comparison with Similar Compounds
Functional Group Variations in Ester Derivatives
Key Observations :
Substituent Variations on the Aromatic Ring
Key Observations :
- Electron-Withdrawing Groups: Compounds with cyano or fluoro substituents (e.g., 4-Cyano-2-fluorophenylboronic acid pinacol ester) exhibit higher reactivity in cross-couplings due to increased electrophilicity .
- Polar Functional Groups : Carboxylic acid derivatives (e.g., 2-(4-carboxymethyl)phenylboronic acid pinacol ester) enable post-functionalization, unlike the tert-butyl acetate analog .
Stability and Reactivity in Cross-Coupling Reactions
The tert-butyl 2-(4-boronophenoxy)acetate participates in palladium-catalyzed Suzuki-Miyaura reactions, similar to other pinacol boronate esters. However, its reactivity is influenced by:
- Steric Hindrance : The tert-butyl group may slow coupling kinetics compared to less bulky analogs (e.g., ethyl esters) .
- Solubility: The tert-butyl ester enhances solubility in non-polar solvents, facilitating reactions in hydrophobic environments .
Comparison with Carbamate Analogs : Carbamate derivatives (e.g., tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate) show similar stability but are tailored for peptide coupling or prodrug strategies, unlike the acetate-based compound .
Biological Activity
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1072944-98-9
- Molecular Formula : C₁₅H₂₄BNO₄
- Molecular Weight : 293.17 g/mol
- SMILES Notation : CC(C)(C)OC(=O)C1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl acetate with a boronic acid derivative. The process can be optimized by varying reaction conditions such as temperature and solvent choice to improve yields.
Anticancer Properties
Recent studies have indicated that compounds containing boron moieties exhibit promising anticancer activity. The biological activity of this compound has been evaluated in vitro against various cancer cell lines.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | |
| MCF7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 12.0 |
The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation and survival pathways. Compounds like this compound have shown to inhibit the activity of proteases associated with tumor growth.
Antiviral Activity
Additionally, research has explored the compound's potential as an antiviral agent. A study highlighted its effectiveness as an inhibitor of the main protease (Mpro) in SARS-CoV-2.
Table 2: Antiviral Activity Against SARS-CoV-2
Case Studies
- Study on Cancer Cell Lines : A comprehensive study evaluated the efficacy of this compound on various human cancer cell lines. The results indicated significant cytotoxic effects particularly in HeLa cells.
- SARS-CoV-2 Inhibition Study : Another significant study focused on the compound's ability to inhibit the Mpro enzyme of SARS-CoV-2. The results showed selective inhibition with minimal effects on other proteases.
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate?
Methodological Answer:
The compound is typically synthesized via a two-step procedure:
Esterification: React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with tert-butyl bromoacetate in the presence of a base (e.g., cesium carbonate) in anhydrous THF under reflux (6–12 hours) .
Purification: After solvent evaporation, the crude product is washed with aqueous HCl and brine, followed by column chromatography using hexane/ethyl acetate (4:1) to isolate the pure ester (yield: 65–75%) .
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Cs₂CO₃, THF, reflux | 70% | >95% |
| 2 | Column chromatography | 65% | >98% |
Basic: How is the structure of this compound validated post-synthesis?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.30–1.40 (s, tert-butyl), δ 4.60–4.70 (s, -OCH₂CO-), and δ 7.20–7.40 (aromatic protons) confirm the core structure .
- ¹³C NMR: Signals at δ 170–175 ppm (ester carbonyl) and δ 80–85 ppm (boronic ester B-O) are critical .
- Mass Spectrometry: High-resolution MS (HRMS) shows [M+H]⁺ at m/z 361.21 (calculated for C₁₈H₂₇BO₅) .
Advanced: How do competing reaction pathways (e.g., deborylation vs. ester hydrolysis) affect synthesis optimization?
Methodological Answer:
The boronic ester group is sensitive to hydrolysis, while the tert-butyl ester is acid-labile. To mitigate side reactions:
- Moisture Control: Use anhydrous solvents (THF, DCM) and inert atmospheres (N₂/Ar) during synthesis .
- pH Optimization: Neutral to slightly basic conditions (pH 7–8) during workup prevent boronic ester degradation .
- Temperature: Maintain reflux temperatures ≤80°C to avoid thermal decomposition of intermediates .
Contradiction Note: reports a 43% yield under aqueous acidic conditions, suggesting trade-offs between yield and side-reaction suppression.
Advanced: What strategies improve Suzuki-Miyaura cross-coupling efficiency using this boronic ester?
Methodological Answer:
The compound’s boronic ester moiety enables coupling with aryl halides via Pd catalysis. Key parameters:
- Catalyst System: Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ in a 3:1 DME/H₂O solvent system at 80°C .
- Substrate Scope: Electron-deficient aryl halides (e.g., 4-bromobenzonitrile) show higher yields (>80%) compared to electron-rich substrates (50–60%) due to oxidative addition kinetics .
Data Table:
| Aryl Halide | Catalyst Loading | Yield |
|---|---|---|
| 4-Bromobenzonitrile | 2 mol% Pd | 85% |
| 4-Bromoanisole | 5 mol% Pd | 55% |
Basic: What are the common applications of this compound in medicinal chemistry?
Methodological Answer:
- Proteolysis-Targeting Chimeras (PROTACs): The boronic ester acts as a warhead for covalent protein binding, enabling targeted degradation (e.g., BRD4 inhibitors) .
- Prodrug Design: The tert-butyl ester enhances lipophilicity for cellular uptake, with subsequent hydrolysis releasing active carboxylic acids .
Advanced: How do solvent and base choices impact esterification yields?
Methodological Answer:
- Solvent Polarity: Polar aprotic solvents (THF, DMF) improve reaction rates by stabilizing intermediates. THF yields 70% product vs. 50% in toluene due to better solubility of Cs₂CO₃ .
- Base Strength: Strong bases (Cs₂CO₃) outperform weaker ones (K₂CO₃) by deprotonating the phenolic -OH more efficiently, accelerating nucleophilic substitution .
Advanced: What analytical techniques resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
Methodological Answer:
- LC-MS/MS: Identifies deborylation byproducts (e.g., tert-butyl 2-(4-hydroxyphenoxy)acetate, m/z 237.12) .
- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy to detect intermediate formation (e.g., boronic acid intermediates at 3200–3500 cm⁻¹) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Boronic Ester Stability: Store under nitrogen at –20°C to prevent moisture-induced hydrolysis .
- Tert-Butyl Ester Reactivity: Avoid strong acids (e.g., TFA) during purification to prevent ester cleavage .
Advanced: How does steric hindrance from the tert-butyl group influence reactivity?
Methodological Answer:
The tert-butyl group reduces nucleophilic attack at the ester carbonyl, enhancing stability during cross-coupling. However, it may sterically hinder Pd-catalyzed coupling with bulky aryl halides, requiring higher catalyst loadings (5 mol% Pd) .
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
